2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID

Description

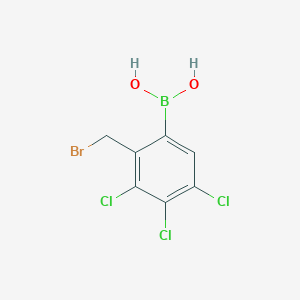

2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid is a halogenated arylboronic acid derivative with the molecular formula C₇H₄BrCl₃B(OH)₂. The compound features a phenyl ring substituted with three chlorine atoms at the 3, 4, and 5 positions, a bromomethyl group at the 2-position, and a boronic acid (-B(OH)₂) functional group. This structural configuration imparts unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a building block in medicinal chemistry and materials science .

The bromomethyl group provides a reactive site for further alkylation or functionalization, while the electron-withdrawing chlorine atoms enhance the stability of the boronic acid moiety and influence its reactivity in catalytic processes .

Properties

IUPAC Name |

[2-(bromomethyl)-3,4,5-trichlorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BBrCl3O2/c9-2-3-4(8(13)14)1-5(10)7(12)6(3)11/h1,13-14H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFKTUNRHMJFFRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1CBr)Cl)Cl)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BBrCl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674595 | |

| Record name | [2-(Bromomethyl)-3,4,5-trichlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-53-2 | |

| Record name | [2-(Bromomethyl)-3,4,5-trichlorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID typically involves the bromination of a suitable phenylboronic acid precursor. One common method is the bromination of 3,4,5-trichlorophenylboronic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like dichloromethane at room temperature, leading to the formation of the desired bromomethyl derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: The boronic acid group is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield corresponding alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate, are typically employed.

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products Formed

Substitution Reactions: Products include azides, thiocyanates, and other substituted derivatives.

Coupling Reactions: Biaryl compounds are the primary products.

Oxidation and Reduction: Boronic esters and alcohols, respectively.

Scientific Research Applications

2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(BROMOMETHYL)-3,4,5-TRICHLOROPHENYLBORONIC ACID is largely dependent on its chemical reactivity. In coupling reactions, the boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. In biological systems, boronic acids can interact with diols and other biomolecules, potentially inhibiting enzymes or altering cellular processes . The exact molecular targets and pathways can vary based on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogues and their substituent effects:

Key Observations :

- Bromomethyl vs. Methyl : The bromomethyl group in the target compound offers superior leaving-group capability compared to methyl or methoxy substituents, enabling efficient alkylation or cross-coupling reactions .

- Trifluoromethyl vs. Chlorine : The CF₃ group in 4-ethoxy-2-(trifluoromethyl)phenylboronic acid increases hydrophobicity, making it more suitable for lipid membrane penetration in sensor designs .

Reactivity in Cross-Coupling Reactions

The bromomethyl group in 2-(bromomethyl)-3,4,5-trichlorophenylboronic acid enables dual functionality:

Boronic Acid Reactivity : Participates in Suzuki-Miyaura couplings to form biaryl structures.

Bromomethyl Reactivity : Acts as an alkylating agent, as demonstrated in the synthesis of dihydrothiop heterocycles (e.g., indium-promoted coupling with acrylic acid derivatives) .

Comparison with Other Boronic Acids :

- 3-Thiophenylboronic acid (C₆H₄SBr): Primarily used in sulfur-containing polymer synthesis but lacks alkylation capability due to the absence of a bromomethyl group .

- 3,4,5-Trichlorophenylboronic acid pinacol ester : The ester form improves stability under basic conditions but requires hydrolysis to regenerate the boronic acid for coupling reactions .

Thermal and Crystallographic Properties

Data from thermogravimetric analysis (TGA) and X-ray diffraction (XRD) highlight differences in stability and crystallinity:

Pharmaceutical Intermediates

The bromomethyl group facilitates the synthesis of nicotinic acetylcholine receptor ligands (e.g., TC-1698 and TC-1709), where alkylation of pyridyl derivatives is critical .

Sensor Development

The target compound’s boronic acid moiety can bind diols, making it a candidate for glucose sensors. However, its bromomethyl group may introduce steric interference compared to simpler boronic acids like 3-thiophenylboronic acid .

Biological Activity

Chemical Identity

- IUPAC Name: 2-(Bromomethyl)-3,4,5-trichlorophenylboronic acid

- Molecular Formula: CHBBrClO

- Molecular Weight: 318.2 g/mol

- CAS Number: 1072946-53-2

This compound is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

Boronic acids are known to interact with diols and other biomolecules through reversible covalent bonding. This property allows them to inhibit certain enzymes, particularly serine proteases and glycosidases, which can be crucial in various biological pathways. The presence of bromomethyl and multiple chlorine substituents may enhance the lipophilicity and overall reactivity of this compound, potentially increasing its biological efficacy.

Anticancer Activity

Recent studies have indicated that boronic acids can exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and metastasis. For instance:

- Inhibition of Proteasome Activity: Some boronic acids have been shown to inhibit the proteasome, leading to the accumulation of pro-apoptotic factors within cancer cells. This mechanism can induce apoptosis in malignant cells.

- Case Study: A study demonstrated that a related boronic acid compound significantly reduced the viability of breast cancer cell lines by inducing cell cycle arrest and apoptosis .

Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial activities. The ability to disrupt bacterial cell walls or interfere with metabolic pathways is a potential mechanism:

- Case Study: Research has shown that certain boronic acids can inhibit the growth of antibiotic-resistant strains of bacteria, suggesting their utility as novel antimicrobial agents .

Enzyme Inhibition

The compound's structure suggests potential inhibition of enzymes involved in carbohydrate metabolism. For example:

- Glycosidase Inhibition: Boronic acids can act as competitive inhibitors for glycosidases, which are critical in glycoprotein synthesis and degradation processes. This inhibition could have implications for diseases such as diabetes and obesity.

Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Proteasome inhibition | |

| Antimicrobial | Disruption of cell wall | |

| Enzyme Inhibition | Glycosidase inhibition |

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHBBrClO |

| Molecular Weight | 318.2 g/mol |

| CAS Number | 1072946-53-2 |

Recent Studies

- A study published in a peer-reviewed journal highlighted the anticancer effects of boronic acids on various cancer cell lines, emphasizing their potential as therapeutic agents .

- Another investigation focused on the antimicrobial properties of boronic acids against resistant bacterial strains, showcasing their applicability in combating infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.